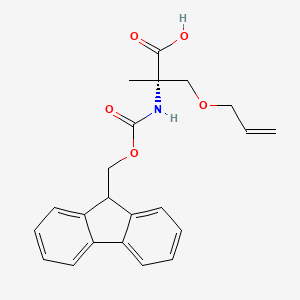

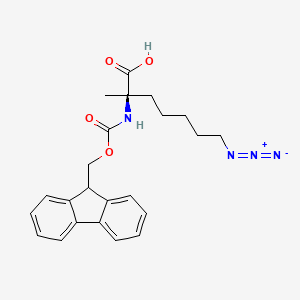

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid

Übersicht

Beschreibung

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a type of protecting group, which shields the amino group of an amino acid or peptide from unwanted side reactions during synthesis .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups, including the Fmoc group, an azido group (-N3), and a carboxylic acid group (-COOH). These groups can participate in various chemical reactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For example, the azido group can participate in click chemistry reactions, and the carboxylic acid group can react with bases or be reduced to an alcohol .Wissenschaftliche Forschungsanwendungen

Solid-Phase Syntheses of Peptides

The compound, specifically the Fmoc-protected β2-homoamino acids derived from it, plays a crucial role in the preparation of peptides. This process involves the synthesis of Fmoc-amino acids, which are essential for large-scale solid-phase syntheses of β-peptides. The amino acids and related compounds have been fully characterized, highlighting their significance in the development of peptides (Šebesta & Seebach, 2003).

Synthesis of Asymmetrically Protected Diaminosuberic Acid

The compound is used in creating asymmetrically protected 2,7-diaminosuberic acid. This is significant in synthesizing potent antibacterial drugs for respiratory tract infections. The synthesis involves complex reactions that result in potent in vitro antibacterial activity against various pathogens (Mollica et al., 2012).

Homologation to N-Fmoc-Protected β-Amino Acids

The compound is used in the homologation process to create N-Fmoc-protected β-amino acids. This method is efficient for preparing enantiomerically pure N-Fmoc-protected β-amino acids in just two steps, demonstrating its utility in amino acid synthesis (Ellmerer-Müller et al., 1998).

Formation of Self-Assembled Structures

Fmoc-modified amino acids derived from this compound can form self-assembled structures under varying conditions. These structures have potential applications in designing novel self-assembled architectures for various functions (Gour et al., 2021).

Synthesis of Cyclodepsipeptides

The compound is instrumental in synthesizing cyclodepsipeptides, which are cyclic peptides with broad biological activities, making them promising pharmaceutical candidates. This process involves synthesizing noncommercial protected amino acids and assembling the depsipeptidic skeleton (Pelay-Gimeno et al., 2016).

Wirkmechanismus

Target of Action

It’s known that fluoren-9-ylmethoxy)carbonyl (fmoc) amino acid azides, to which this compound belongs, are generally used as coupling agents in peptide synthesis . Therefore, it can be inferred that the targets could be specific amino acid sequences in proteins.

Mode of Action

The compound interacts with its targets through a process known as peptide coupling. This involves the formation of a peptide bond between two amino acids, facilitated by the Fmoc group. The Fmoc group acts as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide coupling . Furthermore, the compound is reported to be stable at room temperature , suggesting that it may be sensitive to high temperatures.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-7-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4/c1-23(21(28)29,13-7-2-8-14-25-27-24)26-22(30)31-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,2,7-8,13-15H2,1H3,(H,26,30)(H,28,29)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSOLTXAQPSGPN-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

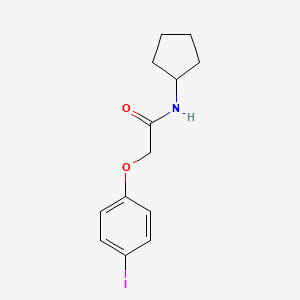

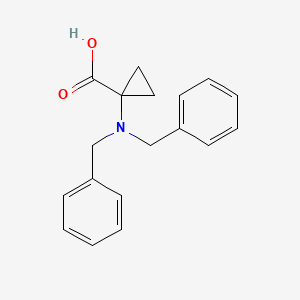

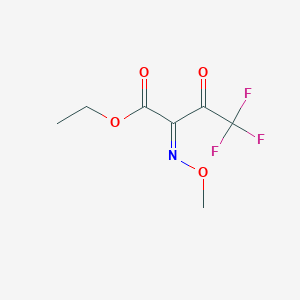

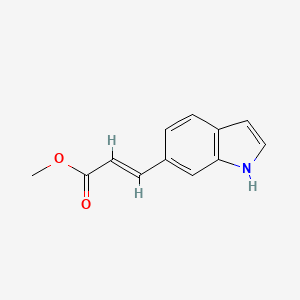

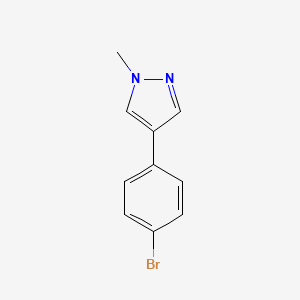

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tricyclohexylphosphine[2,4-dihydro-2,4,5-triphenyl-3H-1,2,4-triazol-3-ylidene][2-thienylmethylene]ruthenium(II) dichloride](/img/structure/B3089229.png)